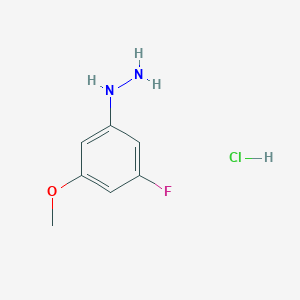

(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQLJTOYIKMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-74-7 | |

| Record name | Hydrazine, (3-fluoro-5-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride chemical properties

An In-depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride for Advanced Research

Introduction: A Key Building Block in Modern Synthesis

This compound is a substituted arylhydrazine that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its structural complexity, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, offers nuanced reactivity, making it a valuable scaffold for creating diverse molecular architectures. Hydrazine derivatives are foundational precursors for synthesizing a wide array of pharmaceuticals and agrochemicals, particularly heterocyclic compounds such as indoles and pyrazoles.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1394041-74-7 | [2] |

| Molecular Formula | C₇H₁₀ClFN₂O | [3] |

| Molecular Weight | 192.62 g/mol | [2][3] |

| IUPAC Name | (3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | [2] |

| Purity | Typically ≥95% | [2][3] |

| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | [2] |

| InChI Key | VRQLJTOYIKMAPH-UHFFFAOYSA-N | [2] |

| LogP | 1.35 | [2] |

Synthesis Pathway: From Aniline to Hydrazine

The synthesis of substituted arylhydrazines like this compound typically follows a classical and reliable pathway involving the diazotization of the corresponding aniline precursor, followed by reduction. While the specific protocol for this exact molecule is proprietary, the general methodology is well-established in organic chemistry.

Conceptual Synthesis Workflow

The process begins with 3-fluoro-5-methoxyaniline. This starting material undergoes a two-step transformation to yield the target hydrazine hydrochloride. This workflow is a cornerstone of aromatic chemistry, enabling the introduction of the versatile hydrazine functional group.

Caption: General synthesis route for arylhydrazine hydrochlorides.

Standard Laboratory Protocol for Arylhydrazine Synthesis

This protocol describes a representative method for synthesizing a substituted phenylhydrazine hydrochloride from its corresponding aniline, based on established procedures for similar compounds.[4]

Materials:

-

Substituted Aniline (e.g., 3-fluoro-5-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol, Diethyl Ether (for washing)

-

Ice Bath, Magnetic Stirrer, Filtration Apparatus

Procedure:

-

Aniline Dissolution: In a suitable reaction vessel, dissolve the substituted aniline (1.0 eq) in a mixture of deionized water and concentrated HCl. Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for 1.5 hours at this temperature to form the diazonium salt.[4]

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.1 eq) in concentrated HCl. Cool this solution in an ice bath.

-

Hydrazine Formation: Slowly add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate will likely form. Continue stirring the mixture at 0 °C for approximately 30-60 minutes.[4]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities.

-

Drying: Dry the resulting solid product under vacuum to yield the pure arylhydrazine hydrochloride salt.

Causality: The use of low temperatures (0–5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing. The subsequent reduction with a strong reducing agent like tin(II) chloride efficiently converts the diazonium group to the hydrazine moiety.

Reactivity and Core Applications: The Fischer Indole Synthesis

The primary utility of this compound lies in its role as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883 by Emil Fischer, remains one of the most reliable methods for constructing the indole ring system, a privileged scaffold in countless pharmaceuticals, including the triptan class of antimigraine drugs.[5][6]

Reaction Mechanism

The Fischer indole synthesis is an acid-catalyzed reaction between an arylhydrazine and a ketone or aldehyde.[5][7] The accepted mechanism involves several key steps:

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[5][5]-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[5][6][7]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: General Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of an indole derivative. The choice of acid catalyst is crucial; Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used.[5][6]

Materials:

-

This compound (1.0 eq)

-

Ketone or Aldehyde (1.0-1.2 eq)

-

Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

-

Solvent (e.g., acetic acid, ethanol, or toluene)

-

Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Rotary Evaporator, Chromatography equipment

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine the this compound (1.0 eq) and the selected carbonyl compound (1.1 eq) in a suitable solvent such as acetic acid.

-

Acid Catalysis: Add the acid catalyst. The reaction can often be run by simply heating the hydrazone in acetic acid, which serves as both solvent and catalyst.[7]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to obtain the final indole product.

Safety and Handling

Substituted hydrazines and their hydrochloride salts require careful handling. While a specific safety data sheet for this compound is not extensively detailed, data from analogous compounds provide a strong basis for safe laboratory practices.[8][9][10]

| Hazard Category | GHS Classification and Statements | Precautionary Measures |

| Acute Toxicity | Warning: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[11] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[8][9] |

| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[8][10] |

| Eye Irritation | Warning: Causes serious eye irritation (H319). | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[8][10] |

| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Avoid breathing dust. Move to fresh air if inhaled and seek medical attention if you feel unwell.[8][10] |

| Storage | Not explicitly defined for this compound. | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][9] |

| Disposal | Not explicitly defined for this compound. | Dispose of contents/container to an approved waste disposal plant.[8][9] |

Self-Validating Protocol: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. Facilities should be equipped with an eyewash station and safety shower. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its utility is most prominently demonstrated in the Fischer indole synthesis, providing a direct route to complex, biologically relevant indole scaffolds. The strategic placement of the fluoro and methoxy substituents allows for fine-tuning of electronic properties and provides vectors for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers to effectively leverage this compound in the design and execution of novel synthetic strategies for drug discovery and materials science.

References

-

Fischer indole synthesis. Wikipedia. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Fischer Indole Synthesis. J&K Scientific LLC. [Link]

-

(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride. PubChem, National Institutes of Health. [Link]

-

Hydrazine. Wikipedia. [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [cymitquimica.com]

- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride | C6H7ClFN3O2 | CID 165999153 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride: Synthesis, Application, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride is a substituted arylhydrazine that serves as a pivotal building block in modern synthetic chemistry. Its true value lies in its utility as a precursor for the construction of complex heterocyclic scaffolds, most notably indoles and their derivatives, through the renowned Fischer indole synthesis. The strategic placement of the fluoro and methoxy groups on the phenyl ring offers unique electronic properties and vectors for further functionalization, making it a compound of significant interest for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its synthesis, key chemical characteristics, a detailed protocol for its application in the Fischer indole synthesis, and an exploration of the pharmacological relevance of the resulting molecular frameworks.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1394041-74-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀ClFN₂O | [2] |

| Molecular Weight | 192.62 g/mol | [2] |

| IUPAC Name | (3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | [1] |

| Appearance | Crystalline solid (typical) | N/A |

| Purity | Typically ≥95% | [1][2] |

| InChI Key | VRQLJTOYIKMAPH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | [1] |

Synthesis of this compound

The synthesis of arylhydrazines from their corresponding anilines is a well-established two-step process involving diazotization followed by reduction. This protocol outlines the synthesis of this compound from the commercially available precursor, 3-fluoro-5-methoxyaniline.

Workflow for the Synthesis

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Fluoro-5-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-5-methoxyaniline (1 equivalent) in concentrated hydrochloric acid (approximately 3-4 equivalents) and water.

-

Cool the stirred solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent excessive foaming and the release of nitrogen oxides.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Causality Behind Experimental Choices: The use of low temperatures (0-5 °C) is critical as diazonium salts are thermally unstable and can decompose, leading to reduced yields and side products. The slow, dropwise addition of sodium nitrite ensures that the highly reactive nitrous acid is consumed as it is formed, minimizing side reactions.

Step 2: Reduction

-

In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred stannous chloride solution. The temperature should be monitored and maintained below 10 °C throughout the addition.

-

A precipitate of the hydrazine hydrochloride salt should form.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reduction is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the product under vacuum to yield this compound.

Causality Behind Experimental Choices: Stannous chloride is a common and effective reducing agent for diazonium salts. The reaction is performed in a strongly acidic medium to maintain the stability of both the diazonium salt and the resulting hydrazine. The final washes are designed to remove any unreacted starting materials and inorganic salts.

Application in Fischer Indole Synthesis

The primary utility of this compound is as a key reagent in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[9][10][11] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the arylhydrazine and a ketone or aldehyde.

Mechanism of the Fischer Indole Synthesis

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone to yield the corresponding tetrahydrocarbazole derivative.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol (optional, as a solvent)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in glacial acetic acid.

-

Add cyclohexanone (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water. This will often precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 6-fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices: Glacial acetic acid serves as both the solvent and the acid catalyst for this reaction. Using a slight excess of cyclohexanone ensures the complete consumption of the hydrazine starting material. The workup procedure is designed to neutralize the acidic catalyst and extract the organic product into a suitable solvent for purification.

Pharmacological Relevance and Drug Development Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[12] The product of the Fischer indole synthesis described above, 6-fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole, belongs to the tetrahydrocarbazole family of compounds, which are known to exhibit diverse pharmacological properties.[13]

Derivatives of the structurally similar 6-methoxy-1,2,3,4-tetrahydrocarbazole have been investigated for several therapeutic applications:

-

Anticancer Activity: Some tetrahydrocarbazole derivatives have shown potential as anticancer agents by inhibiting telomerase, an enzyme crucial for the survival of many cancer cells.[14][15]

-

Serotonin Receptor Modulation: The tetrahydrocarbazole scaffold can act as a rigid analog of tryptamine, the core of the neurotransmitter serotonin. This has led to the investigation of these compounds as modulators of serotonin receptors, which are important targets for treating central nervous system disorders.[14]

-

Antimicrobial and Antifungal Activity: Various substituted tetrahydrocarbazoles have demonstrated promising activity against a range of bacteria and fungi.[13]

The presence of the fluorine atom in 6-fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Therefore, this particular derivative warrants further investigation for its potential therapeutic applications in oncology, neuropharmacology, and infectious diseases.

Safety and Handling

This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Phrases: [1]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[1][16]

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly those engaged in the construction of indole-based heterocyclic systems. Its synthesis from readily available starting materials is straightforward, and its application in the Fischer indole synthesis provides a reliable route to substituted tetrahydrocarbazoles. The pharmacological potential of these products, driven by the privileged nature of the indole scaffold and the strategic incorporation of fluorine, makes this hydrazine derivative a compound of considerable interest for future drug discovery and development efforts.

References

-

CAS NO. 1394041-74-7 | (3-fluoro-5-methoxyphenyl)hydrazine ... - Arctom. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

1394041-74-7|this compound - BIOFOUNT. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fischer indole synthesis - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24). Retrieved January 19, 2026, from [Link]

-

(3-Fluorophenyl)hydrazine hydrochloride - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

- KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents. (n.d.).

-

6-Methoxy-1,2,3,4-tetrahydrocarbazole | C13H15NO | CID 10798130 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents. (n.d.).

-

A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [cymitquimica.com]

- 3. 1394041-74-7|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR [m.chemicalbook.com]

- 8. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aksci.com [aksci.com]

(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride molecular weight

An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

Abstract

This compound is a substituted aromatic hydrazine derivative of increasing importance in the field of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group at the meta positions, provides medicinal chemists with a versatile scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of its core molecular profile, a detailed, mechanistically-grounded synthetic protocol, its applications in drug discovery with a focus on established synthetic methodologies like the Fischer Indole Synthesis, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks in the synthesis of novel therapeutic agents.

Part 1: Core Molecular Profile

A thorough understanding of a chemical reagent begins with its fundamental identity and physicochemical properties. These parameters are critical for experimental design, reaction optimization, and the interpretation of analytical data.

Chemical Identity

The foundational data for this compound is summarized below. This information ensures unambiguous identification and sourcing.

| Identifier | Value | Source |

| IUPAC Name | This compound | Fluorochem |

| CAS Number | 1394041-74-7 | Fluorochem |

| Molecular Formula | C₇H₉FN₂O · HCl | Calculated |

| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | Fluorochem |

| InChI | InChI=1S/C7H9FN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H | Fluorochem |

Physicochemical Properties

The calculated physicochemical properties of this compound are crucial for predicting its behavior in both reaction media and biological systems. The presence of the fluorine atom, for instance, can subtly alter pKa and lipophilicity compared to its non-fluorinated analog.

| Property | Value | Notes |

| Molecular Weight | 192.62 g/mol | Calculated value for the hydrochloride salt. |

| Exact Mass | 192.04657 Da | Calculated value for the hydrochloride salt. |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | Calculated for the free base; relates to membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | 1.40 | Calculated for the free base; an indicator of lipophilicity. |

| Hydrogen Bond Donors | 2 | Refers to the free base (hydrazine group). |

| Hydrogen Bond Acceptors | 3 | Refers to the free base (oxygen, fluorine, nitrogen). |

| Rotatable Bonds | 2 | Indicates conformational flexibility. |

Structural Representation

The 2D structure provides a clear visualization of the atomic connectivity and substitution pattern.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on well-established procedures for analogous compounds and is designed to be self-validating through careful control of reaction parameters. [1][2] Step 1: Diazotization of 3-Fluoro-5-methoxyaniline

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-5-methoxyaniline (1.0 eq).

-

Acidification: Add concentrated hydrochloric acid (~3-4 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath. The formation of the aniline hydrochloride salt as a fine slurry is crucial for a controlled reaction.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05-1.1 eq) in cold water. Add this solution dropwise via the dropping funnel to the aniline slurry, ensuring the internal temperature is strictly maintained below 5 °C.

-

Causality: The diazotization reaction is highly exothermic. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt and to minimize the formation of phenolic side products. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

-

Step 2: Reduction of the Diazonium Salt

-

Reductant Preparation: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to <10 °C.

-

Causality: Tin(II) chloride is a classic and effective reducing agent for this transformation. The acidic medium stabilizes both the diazonium salt and the tin(II) species. Other reducing agents like sodium sulfite can also be used, which may be preferable to avoid heavy metal waste. [1]2. Reduction: Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

-

Precipitation & Isolation: The desired hydrazine hydrochloride salt typically precipitates from the reaction mixture as a solid. Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full conversion.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acids, salts, and organic impurities.

-

Drying: Dry the product under vacuum to yield this compound.

Purification and Characterization

For many applications, the filtered product is of sufficient purity. If further purification is required, recrystallization from an ethanol/water mixture is often effective.

Expected Analytical Signatures:

-

¹H NMR: Expect distinct signals for the aromatic protons (with coupling to fluorine), the methoxy group singlet (~3.8 ppm), and broad, exchangeable signals for the hydrazine protons.

-

¹⁹F NMR: A singlet or a triplet (due to coupling with ortho-protons) in the typical aryl-fluoride region.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (3200-3400 cm⁻¹), C-O stretching of the aryl ether (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion for the free base (m/z = 156.16).

Part 3: Applications in Drug Discovery

The true value of this compound lies in its utility as a precursor to complex heterocyclic scaffolds that are privileged in modern drug discovery. The strategic placement of the fluoro and methoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [3]

The Fischer Indole Synthesis: A Gateway to Bioactive Scaffolds

One of the most powerful applications of arylhydrazines is the Fischer Indole Synthesis. This reaction allows for the construction of the indole core, a motif found in countless pharmaceuticals. Reacting (3-Fluoro-5-methoxyphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions provides direct access to 4-fluoro-6-methoxy-substituted indoles.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Precursor for Kinase Inhibitors and Heterocycles

Substituted phenylhydrazines are critical starting materials for building complex heterocyclic systems used as kinase inhibitors, anti-malarials, and anti-cancer agents. [4][5][6]For example, condensation of a phenylhydrazine with a pyrimidine derivative is a common strategy to build pyrazolo[3,4-d]pyrimidine cores, which are central to many PI3K and other kinase inhibitors. The (3-fluoro-4-methoxyphenyl) moiety has been successfully incorporated into potent PI3Kδ inhibitors, highlighting the value of this substitution pattern for achieving high potency and selectivity. [4]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions. [7]The following information is based on data from analogous compounds and general best practices. [8][9][10][11]

Hazard Identification

This compound should be treated as a hazardous substance. The expected GHS classifications are summarized below.

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. [8][9] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. [9] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust. [9] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. [8] |

| Skin Sensitization | H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. [9] |

Self-Validating Handling Protocol

Adherence to a strict handling protocol is a self-validating system for ensuring user safety.

-

Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them immediately if contamination occurs.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Procedural Discipline: Avoid creating dust when handling the solid. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance). Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [11]

Storage and Stability

Proper storage is essential for maintaining the integrity of the reagent and ensuring safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) at 4°C is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, as the hydrazine moiety can react exothermically. [12]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via established chemical transformations, and its unique electronic and steric properties make it an attractive component for constructing complex molecular architectures, particularly indole and other heterocyclic systems. By following the detailed synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance their research programs.

References

-

PubChem. 3-Methoxyphenylhydrazine hydrochloride. [Link]

-

Oakwood Chemical. 3-Methoxyphenyl hydrazine hydrochloride. [Link]

-

PubChem. (3-Fluoro-4-methoxyphenyl)hydrazine. [Link]

-

PubChem. 4-Methoxyphenylhydrazine hydrochloride. [Link]

-

American Elements. (2-methoxy-5-methylphenyl)hydrazine hydrochloride. [Link]

- Google Patents.

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022-03-02). [Link]

-

PubMed. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. [Link]

-

PubMed. Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models. (2020-03-01). [Link]

- Google Patents. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine.

-

PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021-02-15). [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

Sources

- 1. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

This guide provides a comprehensive technical overview of the solubility of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, a crucial parameter for its application in research and development, particularly in the field of drug discovery. As a substituted phenylhydrazine, this compound serves as a valuable building block in medicinal chemistry. Understanding its solubility is paramount for designing and executing successful synthetic strategies and for ensuring its effective use in biological assays.

This document will delve into the theoretical and practical aspects of solubility determination for this compound. It will cover the key physicochemical properties that influence solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical role of environmental factors such as pH.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior.

Chemical Structure and Properties

This compound is a salt, which generally confers greater aqueous solubility compared to the corresponding free base. The presence of polar functional groups, including the hydrazine moiety, the methoxy group, and the fluorine atom, contributes to its potential for interaction with polar solvents.

| Property | Value | Source |

| CAS Number | 1394041-74-7 | [1] |

| Molecular Formula | C₇H₁₀ClFN₂O | [2][3] |

| Molecular Weight | 192.62 g/mol | [1][2] |

| LogP (Predicted) | 1.35 | [1] |

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. A LogP of 1.35 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for non-polar environments, it should still possess reasonable aqueous solubility, especially in its hydrochloride salt form. The prediction of LogP is a valuable tool in medicinal chemistry for estimating the pharmacokinetic and pharmacodynamic properties of molecules.[4][5]

The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental property that significantly influences a compound's journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a host of challenges, including:

-

Reduced Bioavailability: Only dissolved compounds can be absorbed in the gastrointestinal tract.[6][7]

-

Inaccurate Biological Data: Precipitation of the compound in assay media can lead to erroneous results.[8]

-

Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound is a significant hurdle.[9]

Therefore, a comprehensive understanding and early assessment of solubility are essential for making informed decisions in the drug discovery pipeline.

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in the pharmaceutical industry: kinetic and thermodynamic solubility. Each provides different, yet complementary, insights into a compound's behavior in solution.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[1][6][8][9] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method mimics the conditions often encountered in high-throughput screening (HTS) assays.

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated compound.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, perform serial dilutions of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.[6][10]

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[1][8]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7] This "gold standard" method is more time and resource-intensive than kinetic assays and is typically used for lead optimization and preclinical development.[6][7][9]

The shake-flask method is the most common technique for determining thermodynamic solubility.[2][8][11]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values).[2]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][8][11]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors.

The Profound Impact of pH

For ionizable compounds like this compound, pH is arguably the most critical factor affecting aqueous solubility.[9][12] The hydrazine moiety is basic and will be protonated at acidic pH, forming the more soluble hydrochloride salt. As the pH increases, the compound will deprotonate to its less soluble free base form.

The relationship between pH, pKa (the acid dissociation constant), and the solubility of the ionized and unionized forms can be described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (Stotal) is the sum of the intrinsic solubility of the free base (S0) and the concentration of the protonated, more soluble form.

This pH-dependent solubility is crucial for predicting a drug's behavior in the gastrointestinal tract, where pH varies significantly.[6]

The Common Ion Effect

When dealing with hydrochloride salts, the presence of chloride ions from other sources (e.g., in simulated gastric fluid) can decrease the solubility of the salt. This phenomenon, known as the common ion effect, can be significant for slightly soluble hydrochlorides and should be considered when designing formulations or in vitro experiments.[2][13][14]

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides the theoretical framework and practical methodologies for its determination. A comprehensive understanding of its solubility profile, obtained through the systematic application of kinetic and thermodynamic assays, is essential for its effective utilization in research and drug development. Particular attention must be paid to the influence of pH, given the ionizable nature of the hydrazine group. By employing the principles and protocols outlined herein, researchers can generate the critical data needed to advance their scientific objectives.

References

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 20, 2026, from [Link]

-

Tetko, I. V., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved January 20, 2026, from [Link]

- Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

- Mannhold, R., & Tetko, I. V. (2007). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 111(48), 12293-12299.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 20, 2026, from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

-

Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]

-

Bharate, S. S., & Vishwakarma, R. A. (2013). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Phenylhydrazine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved January 20, 2026, from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved January 20, 2026, from [Link]

-

The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. evotec.com [evotec.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of (3-Fluoro-5-methoxyphenyl)hydrazine Hydrochloride

This guide provides a comprehensive analysis of the spectral data for (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the rationale behind the spectral interpretations, providing a self-validating system for structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a substituted phenylhydrazine derivative. The presence of a fluorine atom and a methoxy group on the aromatic ring, along with the reactive hydrazine hydrochloride moiety, makes it a versatile building block in organic synthesis. Accurate structural confirmation is paramount before its use in multi-step syntheses, and this is unequivocally achieved through a combination of spectroscopic techniques. This guide will delve into the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, providing a foundational understanding of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 | br s | - | 1H | -NH-NH₃⁺ |

| ~8.7 | br s | - | 3H | -NH₃⁺ |

| ~6.8-7.0 | m | - | 3H | Ar-H |

| 3.81 | s | - | 3H | -OCH₃ |

Experimental Protocol: A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent such as DMSO-d₆ (0.5-0.7 mL). The use of DMSO-d₆ is advantageous as it can solubilize the hydrochloride salt and its exchangeable protons (NH and NH₃⁺) are often observable. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Interpretation and Causality: The broad singlets at approximately 10.5 and 8.7 ppm are characteristic of the exchangeable protons of the hydrazine hydrochloride group. Their chemical shifts can vary with concentration and temperature. The aromatic region (~6.8-7.0 ppm) is expected to show a complex multiplet pattern for the three aromatic protons. The fluorine and methoxy substituents influence their chemical shifts. The singlet at 3.81 ppm with an integration of 3H is unequivocally assigned to the methoxy group protons. The ¹H NMR spectrum of the analogous compound, 3-Fluorophenylhydrazine hydrochloride, shows aromatic protons in a similar region, supporting this prediction.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-F |

| ~150 | C-OCH₃ |

| ~140 | C-NHNH₃⁺ |

| ~110 | Ar-C |

| ~105 | Ar-C |

| ~100 | Ar-C |

| ~55 | -OCH₃ |

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer, operating at a frequency of ~100 MHz for ¹³C. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Interpretation and Causality: The carbon attached to the highly electronegative fluorine atom (C-F) is expected to be significantly downfield, around 160 ppm. Similarly, the carbon attached to the methoxy group (C-OCH₃) and the hydrazine group (C-NHNH₃⁺) will also be downfield. The remaining three aromatic carbons will appear in the range of 100-110 ppm. The methoxy carbon will be observed as a sharp signal around 55 ppm. The predicted shifts are based on the analysis of similar substituted benzene derivatives.[2]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3][4]

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Multiplet |

Experimental Protocol: The ¹⁹F NMR spectrum is recorded on a multinuclear NMR spectrometer. The same sample used for ¹H and ¹³C NMR can be used. The chemical shifts are typically referenced to an external standard like CFCl₃ (at 0 ppm).

Interpretation and Causality: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -110 to -130 ppm. The multiplicity of the signal will be a multiplet due to coupling with the neighboring aromatic protons. The interpretation of ¹⁹F NMR spectra can be complex, but it provides a definitive confirmation of the presence and environment of the fluorine atom.[6][7]

Workflow for NMR Structural Elucidation

Caption: A streamlined workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Strong, Broad | N-H stretching (hydrazine salt) |

| 3000-2800 | Medium | C-H stretching (aromatic and -OCH₃) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1150 | Strong | C-F stretching |

Experimental Protocol: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpretation and Causality: The broad and strong absorption in the 3400-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine hydrochloride salt, often overlapping with any moisture present.[8][9][10] The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 3000-2800 cm⁻¹ range. The aromatic C=C stretching vibrations typically appear around 1600 cm⁻¹. The strong band around 1250 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group.[11] A strong absorption band around 1150 cm⁻¹ is expected for the C-F stretching vibration. The IR spectrum of hydrazine itself shows characteristic N-H stretches, which are shifted in the hydrochloride salt.[12][13]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Table 5: Predicted Mass Spectral Data for this compound

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ of the free base |

| 125 | [M - NH₂NH]⁺ |

| 95 | [M - NH₂NH - OCH₃]⁺ |

| 77 | Phenyl cation fragment |

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation and Causality: The molecular ion peak for the free base, (3-Fluoro-5-methoxyphenyl)hydrazine, is expected at m/z 156. The fragmentation of phenylhydrazines often involves the cleavage of the N-N bond.[14][15] A significant fragment would be the loss of the hydrazine moiety (NH₂NH), resulting in a peak at m/z 125. Subsequent loss of the methoxy group as a radical would lead to a fragment at m/z 95. The observation of a peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of aromatic compounds.[16][17] The fragmentation pattern provides corroborative evidence for the proposed structure.

Logical Flow of Spectral Data Integration

Caption: Integration of multiple spectroscopic techniques for structural confirmation.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data provides a robust and self-validating confirmation of the structure of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently verify its identity and purity, ensuring the integrity of their research and development endeavors.

References

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

-

G, S., & V, S. (2004). Matrix-Assisted Laser Desorption/Ionization Tandem Mass Spectrometry and Post-Source Decay Fragmentation Study of Phenylhydrazones of N-Linked Oligosaccharides from Ovalbumin. Journal of the American Society for Mass Spectrometry, 15(5), 725-735. [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

W, H., & J, S. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(10), 6447-6454. [Link]

-

L, A., & L, L. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. The Journal of Physical Chemistry, 92(4), 844-849. [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1. Infrared spectra of hydrazine at selected pressures. The.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Quora. (n.d.). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H9FN2O). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl)hydrazine. Retrieved from [Link]

-

PubChemLite. (n.d.). (3,5-difluoro-2-methoxyphenyl)hydrazine (C7H8F2N2O). Retrieved from [Link]

Sources

- 1. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 2. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR [m.chemicalbook.com]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazine sulfate(10034-93-2) IR Spectrum [chemicalbook.com]

- 11. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: Understanding the Compound and the Imperative for Safety

An In-depth Technical Guide to the Safe Handling of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is an arylhydrazine derivative, a class of compounds widely utilized as building blocks in pharmaceutical synthesis and broader chemical research. Its utility in creating complex heterocyclic structures makes it a valuable reagent for drug discovery programs. However, like many hydrazine derivatives, this compound presents significant health and safety risks that necessitate a thorough understanding and strict adherence to established safety protocols. The presence of a hydrazine moiety, a known toxicophore, and the hydrochloride salt form, which can influence its physical properties, demand a comprehensive approach to its handling. This guide provides a detailed framework for the safe use of this compound, grounded in an understanding of its chemical nature and the potential hazards it poses. The protocols and recommendations outlined herein are designed to empower researchers to work confidently and safely with this reagent.

Hazard Identification and Analysis: A Multifaceted Risk Profile

The primary hazards associated with this compound stem from its potential toxicity and irritant properties. While specific toxicological data for this exact compound is limited, the well-documented hazards of related phenylhydrazines provide a strong basis for a precautionary approach.[1][2][3][4]

GHS Classification

Based on data from available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[5][6][7]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

This table represents a synthesis of information from various supplier SDSs for the target compound and its close analogs. Users should always consult the specific SDS for the product they are using.

Toxicological Profile

-

Acute Effects: Inhalation, ingestion, or skin contact can lead to immediate health consequences.[5][7][8] Inhalation may cause irritation of the respiratory tract.[5][6][7][8] Skin and eye contact will likely result in irritation, characterized by redness, pain, and inflammation.[5][7][8] Ingestion is expected to be harmful.[6][7]

-

Chronic Effects & Analogue Data: Phenylhydrazine and its derivatives are known to have more severe systemic effects upon prolonged or repeated exposure.[1][4] These can include damage to red blood cells (hemolysis), leading to anemia, as well as potential harm to the liver and kidneys.[2][4] Some hydrazine derivatives are also considered potential carcinogens and may cause skin sensitization, where subsequent exposure to even minute amounts can trigger an allergic skin reaction.[3][4] Given these precedents, this compound should be handled as a substance with potential for long-term health effects.

Physical and Chemical Hazards

-

Stability: The compound is generally stable under recommended storage conditions.[9] However, it should be protected from moisture and kept in a tightly sealed container.

-

Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, bases, and certain metals.[2][4][9][10] Hydrazine derivatives can react vigorously with oxidizers, posing a fire or explosion risk.[2][11]

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[9][10]

Exposure Control and Personal Protection: A Hierarchy of Safeguards

Minimizing exposure is the cornerstone of safely handling this compound. This is achieved through a multi-layered approach known as the hierarchy of controls.

Caption: Hierarchy of Controls.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning chemical fume hood.[12][13][14] This is the most critical engineering control to prevent inhalation of dust or vapors.[12]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory.[15] It serves as the final barrier between the researcher and the chemical.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves.[12][16] Consult manufacturer's chemical resistance guides. | Prevents skin contact. Double-gloving may be advisable for extended operations. |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[12] A face shield should be worn if there is a splash hazard.[14] | Protects eyes from dust particles and splashes. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[12][16] | Prevents incidental skin contact and protects personal clothing. |

| Respiratory Protection | Generally not required if work is performed in a certified fume hood.[14] In the case of engineering control failure or a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[16][17] | A last line of defense against inhalation exposure.[15] |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][16]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][10]

-

Remove contaminated clothing immediately and wash it before reuse.[5][12]

Safe Handling and Storage Protocols

A systematic and cautious approach to handling and storage is essential to prevent accidents and exposure.

General Handling Protocol

-

Preparation: Before starting work, ensure that the fume hood is operational, all necessary PPE is available and in good condition, and an appropriate spill kit is readily accessible.

-

Area Designation: Designate a specific area within the fume hood for handling the compound to minimize the spread of contamination.

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[10] Use techniques like gentle scooping rather than pouring, if possible.

-

Container Management: Keep the container tightly closed when not in use.[5][16] Reseal containers carefully after use to prevent leakage.[16]

-

Post-Handling: Decontaminate the work surface with an appropriate cleaning agent after the procedure is complete. Dispose of all contaminated materials as hazardous waste.

Storage Requirements

-

Container: Keep in a tightly closed, properly labeled container.[5]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[10][11][16] Isolate from sources of heat or ignition.[5][16]

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[5][10]

Emergency Procedures: Preparedness and Response

Despite all precautions, it is critical to be prepared for emergencies.

Caption: Emergency Response Workflow.

Spill Response

-

Small Spill: If you are trained and it is safe to do so, contain the spill.[16] Wear appropriate PPE, including respiratory protection if necessary.[16] Gently sweep up the solid material using an inert absorbent material.[5] Place the waste in a sealed, labeled container for disposal.[5][13] Clean the spill area thoroughly.

-

Large Spill: Do not attempt to clean it up.[14] Evacuate the area immediately and alert others.[16] Restrict access to the area and call your institution's emergency response team.[14][16]

First-Aid Measures

Immediate action is crucial in the event of an exposure.[5]

-

Inhalation: Move the affected person to fresh air immediately.[5][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[5][12] Flush the affected skin with large amounts of water for at least 15 minutes.[5][12] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][16] Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][11]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][10][13]

-

Collect waste in a clearly labeled, sealed container.[13]

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[5] Contact your EHS office for specific guidance and to schedule a waste pickup.[14]

References

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

Australian Government Department of Health. (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]

-

Alfa Aesar. (2010, December 3). Phenylhydrazine - Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine Hydrochloride. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Phenylhydrazine - IDLH. NIOSH. Retrieved from [Link]

-

Reddit. (2020, March 17). Advice on storing/handling hydrazine. r/chemistry. Retrieved from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. nj.gov [nj.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nj.gov [nj.gov]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. safety.charlotte.edu [safety.charlotte.edu]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. Hydrazine - Wikipedia [en.wikipedia.org]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. arxada.com [arxada.com]

The Strategic Synthesis and Application of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride: A Gateway to Novel Fluorinated Indoles

Abstract